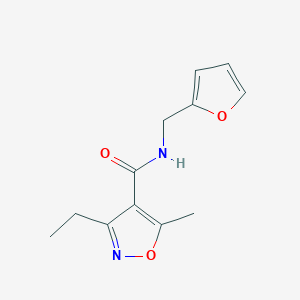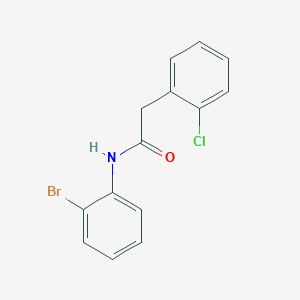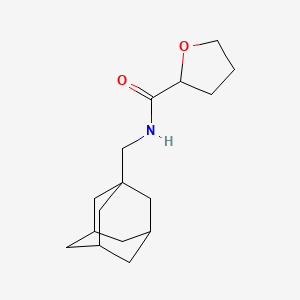
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-769662, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Mechanism of Action
A-769662 activates N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by binding to the gamma subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide leads to the phosphorylation of a variety of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Phosphorylation of these targets leads to the inhibition of fatty acid synthesis and cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide by A-769662 has been shown to have a variety of biochemical and physiological effects. In animal models of diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo. A-769662 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, A-769662 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of A-769662 in lab experiments. The compound has been found to have off-target effects, which can complicate data interpretation. In addition, the compound has not been extensively studied in human subjects, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of A-769662. One potential area of research is the development of more selective N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide activators. This could help to reduce off-target effects and improve the specificity of the compound. Another potential area of research is the study of A-769662 in human subjects. This could help to determine the safety and efficacy of the compound in humans, and could lead to its development as a therapeutic agent for a variety of diseases. Finally, the study of A-769662 in combination with other drugs could help to improve its therapeutic potential.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. The compound has been found to activate N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, a key regulator of cellular energy homeostasis. Activation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-6-9-11(8(2)19-17-9)12(18)16-13-15-10(7-20-13)14(3,4)5/h7H,6H2,1-5H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRLDTFTQFZSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NC(=CS2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)

![(2R)-3-(benzyloxy)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B4433913.png)

![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)




